Paichongding

Übersicht

Beschreibung

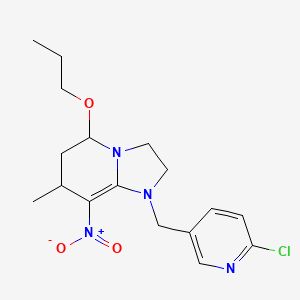

Paichongding is a novel neonicotinoid insecticide with independent intellectual property in China . It has the molecular formula C17H23ClN4O3 . It’s mainly used for the prevention and control of homopteran pests and rice planthoppers . It can be widely used in fruit trees, wheat, soybeans, vegetables, rice, and corn to control pests .

Synthesis Analysis

A general method to prepare surface molecularly imprinted film on a magnetic nanocore for new neonicotinoid insecticide paichongding (IPP) recognition has been reported . This involves synthesizing magnetic Fe3O4 nanoparticles by a hydrothermal method and coating them with SiO2 on the surface .Molecular Structure Analysis

The molecular structure of Paichongding is characterized by two chiral carbon centers, leading to four stereoisomers: RR, SS, RS, and SR . The molecular weight is 366.84 .Chemical Reactions Analysis

The degradation ratio of IPP at 60 days after treatment (DAT) reached 51.22% and 34.01% in yellow loam and Huangshi soil, respectively . The half-life value (DT50) and degradation rate constant (k) of IPP in yellow loam soil and Huangshi soil were found to be 90 days and 173 days, and 0.0077 day−1 and 0.0040 day−1, respectively .Wissenschaftliche Forschungsanwendungen

Paichongding: Scientific Research Applications

Soil Degradation Studies: Research has shown that certain isomers of Paichongding, specifically (RR)-paichongding and (SS)-paichongding, demonstrate higher resistance to degradation in soil. Studies have monitored the concentration of these isomers over time to understand their persistence and impact on soil health .

Entomological Impact Analysis: Detailed studies have been conducted on the sublethal concentrations of Paichongding on life-table parameters and wing formation of Nilaparvata lugens, a common pest. This research helps in evaluating the potential of Paichongding for pest control and its effects on insect fitness .

Ecotoxicology: Paichongding’s impact on soil enzyme activity and microbial population has been investigated to better understand its ecological toxicity. This type of research is crucial for assessing the environmental risks associated with the use of new insecticides like Paichongding .

Wirkmechanismus

Target of Action

Paichongding, also known as IPP, is a novel cis-nitromethylene neonicotinoid insecticide . Neonicotinoids are a class of insecticides that act selectively on the nicotinic acetylcholine receptors in the central nervous system of insects . This specific targeting helps to reduce product loss by protecting crops, vegetables, and fruits .

Mode of Action

The mode of action of Paichongding involves inhibiting enzyme activity and signal transduction pathways . It has been observed to have different stimulating effects on the activities of dehydrogenase, protease, and catalase . These enzymes play crucial roles in various biochemical reactions within the insect’s body, and their stimulation or inhibition can lead to significant physiological changes.

Biochemical Pathways

Paichongding affects several biochemical pathways in insects. It inhibits urease activity before 75 days of incubation, after which this inhibiting effect gradually weakens . The number of bacteria increases after IPP application compared with the control, fungal number increases before 45 days of incubation and then decreases . This suggests that Paichongding may affect the microbial communities within the insect’s gut, which could have downstream effects on the insect’s digestion and overall health.

Pharmacokinetics

The pharmacokinetics of Paichongding involves its degradation in the environment. The degradation ratio of IPP at 60 days after treatment (DAT) reached 51.22% and 34.01% in yellow loam and Huangshi soil, respectively . The half-life value (DT50) and degradation rate constant (k) of IPP in yellow loam soil and Huangshi soil were found to be 90 days and 173 days, and 0.0077 day −1 and 0.0040 day −1, respectively . This indicates that Paichongding is relatively persistent in the environment, which could affect its bioavailability to insects.

Result of Action

The result of Paichongding’s action is the inhibition of insect activity or even killing pests through their specific mechanisms . Many insecticides, including Paichongding, are toxic to microorganisms, plants, and animals . They can concentrate along the food chain and are finally toxic to humans . Ecosystems can also be damaged after insecticide application .

Action Environment

The action of Paichongding is influenced by various environmental factors. Soil bacterial community, diversity, and community composition vary widely depending on environmental factors . The community composition differed both at the phyla and genus level between conditions with and without IPP spray . This suggests that the efficacy and stability of Paichongding can be influenced by factors such as soil type, temperature, and moisture levels.

Eigenschaften

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN4O3/c1-3-8-25-15-9-12(2)16(22(23)24)17-20(6-7-21(15)17)11-13-4-5-14(18)19-10-13/h4-5,10,12,15H,3,6-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTGVPXRLDDMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CC(C(=C2N1CCN2CC3=CN=C(C=C3)Cl)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058498 | |

| Record name | Paichongding | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paichongding | |

CAS RN |

948994-16-9 | |

| Record name | Paichongding | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)

![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)

![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)